O-(2-Methyl-4-nitrophenyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94832-63-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
O-(2-methyl-4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-6(9(10)11)2-3-7(5)12-8/h2-4H,8H2,1H3 |
InChI Key |
WMJNTKUERKUBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])ON |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for O 2 Methyl 4 Nitrophenyl Hydroxylamine
Direct O-Arylation Approaches
Direct O-arylation methods involve the formation of the aryl-oxygen bond in a single key step, typically through the reaction of a hydroxylamine (B1172632) precursor with an activated aryl electrophile. These approaches are often favored for their efficiency and atom economy.
Nucleophilic Aromatic Substitution (SNAr) with Halogenated Nitroarenes and Hydroxylamine Precursors
Nucleophilic aromatic substitution (SNAr) is a well-established and direct method for the synthesis of O-aryl hydroxylamines, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. The synthesis of O-(2-Methyl-4-nitrophenyl)hydroxylamine can be effectively achieved using this strategy.
A documented procedure involves the reaction of 2-fluoro-5-nitrotoluene (B1294961) with hydroxylamine hydrochloride in the presence of a base. google.com The fluorine atom serves as a good leaving group, and its displacement is facilitated by the presence of the nitro group in the para position, which stabilizes the intermediate Meisenheimer complex.
The reaction is typically carried out in a suitable solvent system, such as a mixture of ethyl alcohol and water. A base, for instance, sodium hydroxide (B78521) solution, is added to neutralize the hydroxylamine hydrochloride and generate the free hydroxylamine, which acts as the nucleophile. google.com The reaction proceeds at a controlled temperature, often starting at a low temperature (e.g., 0 °C) during the addition of the base, and then allowed to warm to room temperature. google.com
Table 1: SNAr Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
Upon completion, the product is isolated through standard workup procedures, which may include extraction and purification by chromatography. google.com This method provides a direct and practical route to this compound.
Palladium-Catalyzed O-Arylation of Hydroxylamines
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C–O bonds. While direct palladium-catalyzed O-arylation of free hydroxylamine can be challenging, the use of hydroxylamine equivalents has proven to be a successful strategy. Ethyl acetohydroximate, for example, can serve as a hydroxylamine equivalent in palladium-catalyzed reactions with aryl halides. organic-chemistry.orgorganic-chemistry.org
This approach offers broad substrate scope, including the use of aryl chlorides, bromides, and iodides. organic-chemistry.orgorganic-chemistry.org The key to the success of this transformation often lies in the use of bulky biarylphosphine ligands, which promote the crucial C–O reductive elimination step under relatively mild conditions. organic-chemistry.org For the synthesis of this compound, a plausible route would involve the coupling of an appropriate 2-halo-5-nitrotoluene with ethyl acetohydroximate, followed by hydrolysis of the resulting O-arylated product to yield the free hydroxylamine.
Table 2: Proposed Palladium-Catalyzed Synthesis of this compound
| Aryl Halide | Hydroxylamine Equivalent | Catalyst | Ligand | Product (after hydrolysis) |
|---|
This methodology is advantageous for its short reaction times and applicability to a wide range of substrates that might be unsuitable for traditional SNAr reactions. organic-chemistry.orgorganic-chemistry.org
Copper-Mediated O-Arylation Techniques
Copper-mediated cross-coupling reactions represent another significant avenue for the synthesis of O-aryl hydroxylamines. These methods can often be more cost-effective than palladium-catalyzed systems. The copper-catalyzed N-arylation of hydroxylamines with aryl iodides has been shown to be effective for a variety of N- and O-functionalized hydroxylamines. organic-chemistry.org By analogy, a similar O-arylation should be feasible.
For the synthesis of this compound, a potential copper-catalyzed approach would involve the reaction of a 2-halo-5-nitrotoluene, preferably 2-iodo-5-nitrotoluene, with hydroxylamine or a protected hydroxylamine in the presence of a copper catalyst and a suitable ligand. The choice of ligand is crucial for achieving high yields and selectivity.
Table 3: Proposed Copper-Mediated Synthesis of this compound
| Aryl Halide | Hydroxylamine Source | Catalyst | Base | Product |
|---|
While traditional copper-based methods sometimes suffer from drawbacks such as high catalyst loadings and long reaction times, modern advancements have led to more efficient and milder reaction conditions. organic-chemistry.org
Indirect and Multi-Step Preparations
Indirect methods for the synthesis of this compound involve the use of protected hydroxylamine derivatives or the modification of a pre-existing O-aryl hydroxylamine scaffold. These multi-step approaches can offer advantages in terms of substrate compatibility and control over reactivity.
Synthesis from N-Protected Hydroxylamines and Activated Aryl Electrophiles
The use of N-protected hydroxylamines is a common strategy to control the nucleophilicity and prevent undesired side reactions at the nitrogen atom. A variety of protecting groups can be employed, such as the tert-butoxycarbonyl (Boc) group. For instance, N-Boc-hydroxylamine can be O-alkylated or O-arylated, followed by deprotection to yield the desired O-substituted hydroxylamine. organic-chemistry.org
In the context of synthesizing this compound, N-Boc-hydroxylamine could be reacted with a suitable 2-methyl-4-nitrophenyl electrophile, such as 2-fluoro-5-nitrotoluene, under basic conditions. The subsequent removal of the Boc group under acidic conditions would afford the final product.
Another class of N-protected hydroxylamines that have been utilized are N-(2-nitrophenylsulfonyl)hydroxylamines. These compounds can be O-alkylated or O-arylated, and the nosyl protecting group can be removed under mild conditions using a thiolate. researchgate.net
Table 4: Synthesis via N-Protected Hydroxylamine
| N-Protected Hydroxylamine | Aryl Electrophile | Reaction Type | Deprotection Step | Product |
|---|---|---|---|---|
| N-Boc-hydroxylamine | 2-Fluoro-5-nitrotoluene | SNAr | Acidic hydrolysis (e.g., TFA) | This compound |
This approach allows for a modular synthesis where the aryl group and the hydroxylamine moiety can be introduced in a controlled, stepwise manner.
Derivatization from O-(4-Nitrophenyl)hydroxylamine or Related Precursors
The synthesis of this compound through the derivatization of a related precursor, such as O-(4-nitrophenyl)hydroxylamine, is a less common approach. This would require the selective introduction of a methyl group onto the aromatic ring at the position ortho to the hydroxylamine moiety.
Direct electrophilic methylation of the O-(4-nitrophenyl)hydroxylamine ring would likely be challenging due to the deactivating nature of the nitro and hydroxylamine groups, and potential for competing reactions at the nitrogen or oxygen atoms. Friedel-Crafts alkylation, a standard method for introducing alkyl groups to aromatic rings, is generally not effective on strongly deactivated rings.
Therefore, while theoretically possible through a more complex, multi-step sequence involving protection, directed ortho-metalation, and subsequent methylation, this is not a commonly reported or synthetically straightforward route for the preparation of this compound. The direct arylation methods described previously are generally more efficient.
Chemo- and Regioselective Synthesis of O-Substituted Hydroxylammonium Salts
The synthesis of O-substituted hydroxylammonium salts, the precursors to the free hydroxylamine, presents a significant challenge in terms of controlling chemo- and regioselectivity. Hydroxylamine itself is an ambident nucleophile, possessing two nucleophilic centers: the nitrogen and the oxygen atom. Direct alkylation or arylation often leads to a mixture of N- and O-substituted products, with N-substitution typically being the favored pathway. Therefore, achieving selective O-substitution requires strategic approaches.
One effective strategy to ensure regioselectivity is the use of a protecting group on the nitrogen atom of a hydroxylamine derivative. For instance, N-hydroxyurethane can be O-benzylated, and subsequent basic N-deprotection affords the desired O-benzyl hydroxylammonium salt in high yield. This method's success lies in its ability to direct the substitution to the oxygen atom, thus ensuring high regioselectivity.
In the context of synthesizing O-aryl hydroxylamines, such as this compound, nucleophilic aromatic substitution (SNAr) is a common approach. The regioselectivity of this reaction is primarily dictated by the positions of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. In the case of a precursor like 2-fluoro-5-nitrotoluene, the fluorine atom is activated by the para-nitro group, directing the hydroxylamine nucleophile to that position.
However, the inherent nucleophilicity of the nitrogen atom in hydroxylamine can still lead to competing N-arylation. To circumvent this, palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, has been developed. This method demonstrates broad substrate scope and allows for the synthesis of O-arylhydroxylamines that are otherwise difficult to prepare. The choice of ligand is crucial in these catalytic systems to promote the desired C-O bond formation.
The following table summarizes various approaches to achieve chemo- and regioselective synthesis of O-substituted hydroxylamines:
| Synthetic Approach | Key Features | Selectivity Control |
| N-Protected Hydroxylamines | Use of N-hydroxyurethane or similar N-protected derivatives. | Protection of the nitrogen atom directs substitution to the oxygen. |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of hydroxylamine with an activated aryl halide. | Regioselectivity is governed by activating groups on the aromatic ring. |
| Palladium-Catalyzed O-Arylation | Cross-coupling of a hydroxylamine equivalent with an aryl halide. | Ligand and catalyst system control the C-O versus C-N bond formation. |
| Diaryliodonium Salts | Arylation of N-hydroxyphthalimide or N-hydroxysuccinimide. | Subsequent mild hydrolysis yields the O-aryloxyamine. |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is paramount for the development of efficient and scalable syntheses of this compound. Key parameters that can be tuned to enhance yield and selectivity include the choice of solvent, base, temperature, and reaction time.
A known method for the preparation of this compound involves the reaction of 2-fluoro-5-nitrotoluene with hydroxylamine hydrochloride in a mixed solvent system of ethyl alcohol and water, in the presence of sodium hydroxide. google.com The reaction is initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. google.com While this provides a viable route, optimization of these conditions could lead to significant improvements.
Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of nucleophilic aromatic substitution reactions. Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often effective in accelerating SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. A systematic screening of solvents could identify a medium that enhances the yield of the desired O-arylated product.
Base Selection: The nature and stoichiometry of the base are critical. A strong, non-nucleophilic base is often preferred to deprotonate the hydroxylamine without competing in the substitution reaction. The concentration of the base must be carefully controlled to ensure complete reaction without promoting side reactions.
Temperature and Reaction Time: Temperature is a crucial parameter that affects reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. An optimization study would involve monitoring the reaction at various temperatures to find the optimal balance between reaction time and product purity.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, based on general principles of SNAr reactions.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol/Water | NaOH | 20 | 17 | 65 |
| 2 | DMF | K2CO3 | 20 | 12 | 75 |
| 3 | DMF | K2CO3 | 50 | 6 | 85 |
| 4 | DMSO | NaH | 20 | 8 | 82 |
| 5 | DMSO | NaH | 50 | 4 | 90 |
This data is illustrative and intended to demonstrate the principles of reaction optimization.
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations
Electrophilic Amination Reactions Involving O-(2-Methyl-4-nitrophenyl)hydroxylamine Analogues
Analogues of this compound are effective electrophilic aminating agents, capable of transferring an amino group to a range of nucleophiles. wiley-vch.de This reactivity stems from the electron-withdrawing nature of the substituted aryl group, which polarizes the N-O bond and renders the nitrogen atom susceptible to nucleophilic attack. The general mechanism for these reactions can be either a direct nucleophilic attack on the nitrogen atom or a transition-metal-catalyzed process involving oxidative addition into the N-O bond. wiley-vch.de
Hydroxylamine (B1172632) derivatives serve as effective reagents for the amination of carbon-based nucleophiles like ester enolates. semanticscholar.org This process is a valuable method for the formation of carbon-nitrogen bonds. The reaction of enolates with electrophilic aminating agents provides access to α-amino acids, which are fundamental building blocks in organic synthesis and medicinal chemistry. The reactivity and success of these amination reactions are influenced by the specific hydroxylamine derivative used and the reaction conditions. For instance, O-acyl hydroxylamines have been employed in copper-catalyzed electrophilic amination reactions to produce tertiary amines. wiley-vch.de
A variety of electrophilic aminating reagents have been developed for reactions with carbon nucleophiles, including haloamines, various hydroxylamine derivatives, and oxaziridines. semanticscholar.org The choice of reagent often depends on the nature of the carbon nucleophile and the desired outcome of the reaction.
Analogues of this compound are also adept at aminating heteroatom nucleophiles. For example, O-(2,4-dinitrophenyl)hydroxylamine has been identified as a stable and efficient reagent for the electrophilic amination of phosphines. researchgate.net This reaction proceeds readily at room temperature, leading to the quantitative formation of phosphiniminium ions. researchgate.net
The amination of nitrogen-containing heterocycles, such as imidazoles, represents another significant application. While direct amination can be challenging, tandem reactions involving α-amination of ketones with an inorganic nitrogen source like (NH₄)₂CO₃ can lead to the formation of imidazole (B134444) derivatives. nih.gov This process involves a copper-catalyzed C-H activation and amination, followed by cyclization and condensation to form the imidazole ring. nih.gov
| Nucleophile | Aminating Agent Analogue | Product | Reference |
| Phosphines | O-(2,4-dinitrophenyl)hydroxylamine | Phosphiniminium ions | researchgate.net |
| Aryl Alkyl Ketones / (NH₄)₂CO₃ | (In situ generated aminating species) | Imidazole derivatives | nih.gov |
The utility of hydroxylamine-derived aminating reagents extends to a broad range of substrates, enabling the introduction of unprotected amino groups into various organic molecules. nih.govrsc.org This approach is advantageous as it avoids the need for protecting-group manipulations, thereby enhancing the efficiency and atom economy of synthetic routes. nih.govrsc.org Transition metal catalysis, employing both noble and non-noble metals, has significantly expanded the scope of these reactions, allowing for the amination of alkenes and arenes. nih.govrsc.org
However, there are limitations to these methodologies. Early examples of aromatic C-H amination were often restricted by the need for an excess of the aromatic substrate. nih.govrsc.org While progress has been made in developing more efficient catalytic systems, the regioselectivity of C-H amination can still be a challenge. nih.gov Furthermore, some protocols require the use of perfluorinated reagents or solvents to achieve the desired reactivity, which can have environmental drawbacks. nih.gov The development of more general and environmentally benign methods for selective amination remains an active area of research. nih.gov
N-O Bond Cleavage Driven Transformations
The inherent weakness of the N-O bond in hydroxylamine derivatives is a key feature that drives a variety of chemical transformations. nih.gov This bond can be cleaved homolytically or heterolytically, leading to reactive intermediates that can undergo subsequent rearrangements or reactions.
N,O-diarylhydroxylamines are known to undergo researchgate.netresearchgate.net-sigmatropic rearrangements. rsc.org These pericyclic reactions involve the concerted reorganization of electrons and atoms, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com The rearrangement is thermally or catalytically induced and proceeds through a cyclic transition state. mdpi.com The specific outcome of the rearrangement can be influenced by the substitution pattern on the aryl rings. For instance, while N-phenyl-O-(2,4,6-trinitrophenyl)hydroxylamines undergo a tandem double O researchgate.netrsc.org sigmatropic shift, O-(2,6-dinitrophenyl)-N-(4-substituted phenyl)hydroxylamines undergo a tandem O researchgate.netrsc.org and double researchgate.netresearchgate.net sigmatropic shift. rsc.org
In addition to researchgate.netresearchgate.net shifts, arylhydroxylamines can also participate in researchgate.netmdpi.com-sigmatropic rearrangements. thieme-connect.dethieme-connect.com For example, the reaction of arylhydroxylamines with trifluoromethylsulfinyl chloride can initiate an O-sulfinylation followed by a researchgate.netmdpi.com-sigmatropic rearrangement and rearomatization to yield ortho-sulfonylated anilines. thieme-connect.dethieme-connect.com These reactions provide efficient routes to structurally diverse aromatic amines. thieme-connect.dethieme-connect.com
| Rearrangement Type | Substrate Type | Key Transformation | Reference |
| researchgate.netresearchgate.net-Sigmatropic Shift | N,O-Diarylhydroxylamines | Formation of new C-C or C-heteroatom bonds | rsc.org |
| researchgate.netmdpi.com-Sigmatropic Shift | Arylhydroxylamines with trifluoromethylsulfinyl chloride | O-sulfinylation followed by rearrangement to ortho-sulfonylated anilines | thieme-connect.dethieme-connect.com |
The decomposition of hydroxylamine derivatives can proceed through radical mechanisms initiated by the homolytic cleavage of the N-O bond. mdpi.com This bond is relatively weak and can be broken under thermal, photochemical, or transition-metal-catalyzed conditions to generate nitrogen-centered radicals. nih.govmdpi.com
Studies on the reactions of hydroxylamines with hydroxyl radicals (•OH) have shown that the reaction mechanism can involve both addition to the aminoxyl moiety and hydrogen atom abstraction. nih.govresearchgate.net The resulting radical intermediates can then undergo further reactions. The generation of iminyl radicals from the N-O bond cleavage of oxime esters, which are related to hydroxylamine derivatives, has been utilized in the synthesis of various nitrogen-containing heterocycles. mdpi.com These radical processes often involve transition metal catalysts, such as copper or nickel, to facilitate the N-O bond homolysis. mdpi.com The subsequent cyclization or addition reactions of the radical intermediates allow for the construction of complex molecular architectures. mdpi.com
Generation and Reactivity of Aryloxenium Ions
Aryloxenium ions ([ArO]+) are highly reactive intermediates that can be generated from specific precursors under non-aqueous, strongly acidic conditions. Research on N-nitro-O-(4-nitrophenyl)hydroxylamine demonstrates a viable pathway for their formation. researchgate.net When this derivative is treated with concentrated sulfuric acid (H2SO4) or sulfonic acids (RSO3H), it is proposed that the reaction proceeds through a (phenoxy)oxodiazonium ion intermediate, ([NO2C6H4O-N=N=O]+). researchgate.net This intermediate subsequently eliminates a molecule of nitrous oxide (N2O) to generate the corresponding aryloxenium ion, [NO2C6H4O]+. researchgate.net This method provides a clear route to these reactive species from N-nitro-O-arylhydroxylamine precursors.
Once generated, aryloxenium ions are potent electrophiles that can undergo various intramolecular and intermolecular reactions.
Intermolecular Reactions: The aryloxenium ion can react with available nucleophiles. In the presence of concentrated sulfonic acids, the aryloxenium ion generated from N-nitro-O-(4-nitrophenyl)hydroxylamine is attacked by the sulfonate anion at the ortho-carbon position of the phenyl ring, yielding 2-hydroxy-5-nitrophenyl-R-sulfonates. researchgate.net
Another method for generating aryloxenium ions involves the thermal decomposition of N-(aryloxy)pyridinium tetrafluoroborates. researchgate.net The resulting aryloxenium ion can then attack solvent molecules. For instance, in benzonitrile, the primary product is a benzoxazole (B165842), demonstrating an intermolecular reaction pathway leading to this important heterocyclic structure. researchgate.net
Intramolecular Reactions: If a suitable internal nucleophile is present, the aryloxenium ion can undergo intramolecular cyclization. This electrophilic attack can lead to the formation of various fused ring systems. nih.gov For example, transient phosphenium and arsenium ions, which are analogous to aryloxenium ions, undergo intramolecular electrophilic attack on an adjacent aryl ring to form fluorenium-type structures. nih.gov A similar intramolecular cyclization of an aryloxenium ion derived from a suitably substituted this compound precursor could potentially lead to the formation of a benzoxazole ring system, although direct evidence for this specific intramolecular pathway is not detailed in the provided sources. Benzoxazoles are typically synthesized through the condensation of o-aminophenols with aldehydes or carboxylic acids. organic-chemistry.orgmdpi.com
Table 1: Products from Aryloxenium Ion Reactions
| Precursor/Source | Aryloxenium Ion Intermediate | Nucleophile/Solvent | Product(s) | Reaction Type |
|---|---|---|---|---|
| N-nitro-O-(4-nitrophenyl)hydroxylamine | [NO2C6H4O]+ | RSO3H (acid anion) | 2-hydroxy-5-nitrophenyl-R-sulfonates | Intermolecular |
| N-(p-nitrophenoxy)pyridinium tetrafluoroborate | [NO2C6H4O]+ | Benzonitrile | Benzoxazole derivative | Intermolecular |
| Bis(m‐terphenyl)fluoropnictogens | Transient Pnictogenium Ions | Internal Aryl Ring | Phospha- and Arsena-fluorenium ions | Intramolecular |
Reaction with Carbonyl Compounds for Oxime Formation
This compound, as a derivative of hydroxylamine, readily undergoes condensation reactions with aldehydes and ketones to form the corresponding O-substituted oximes. wikipedia.orgstackexchange.com This reaction is a cornerstone of carbonyl chemistry and serves as a method for identifying and characterizing aldehydes and ketones. wikipedia.org
The reaction mechanism is analogous to imine formation and proceeds via nucleophilic addition to the carbonyl group. quora.com
Nucleophilic Attack : The nitrogen atom of the hydroxylamine derivative, which is nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. quora.comchemtube3d.com
Proton Transfer : A proton is transferred from the nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group : The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water : The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and yielding the final oxime product. quora.comchemtube3d.com
This process is generally reversible and is often catalyzed by acid. quora.com
Table 2: General Reaction Scheme for Oxime Formation
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | O-(2-Methyl-4-nitrophenyl)oxime |
The formation of an oxime from an aldehyde or an unsymmetrical ketone introduces the possibility of geometric isomerism around the C=N double bond. wikipedia.org When the groups attached to the carbonyl carbon are different (as in aldehydes where one group is H, or ketones with two different R groups), the resulting oxime can exist as two distinct stereoisomers. wikipedia.org
These isomers are designated using E/Z notation based on the Cahn-Ingold-Prelog priority rules applied to the groups on the carbon and nitrogen atoms of the double bond. An older terminology, syn and anti, was also used, particularly for aldoximes, to describe the spatial relationship of the R group relative to the hydroxyl group. wikipedia.org
E Isomer : The higher-priority group on the carbon and the higher-priority group on the nitrogen (the O-aryl group) are on opposite sides of the C=N double bond.
Z Isomer : The higher-priority groups are on the same side of the C=N double bond.
The reaction of this compound with an aldehyde, for instance, will typically produce a mixture of E and Z geometric isomers. quora.com The specific ratio of these isomers can be influenced by reaction conditions, but often one isomer is thermodynamically more stable and may be formed preferentially. quora.commaynoothuniversity.ie The configurational stability of these oximes is generally high, allowing for their separation by standard techniques like chromatography. maynoothuniversity.ie The stereochemistry of the oxime can significantly influence its subsequent reactivity. maynoothuniversity.ie
Interactions as Scavengers for Carbonyl Compounds in Research Contexts
While specific research detailing the activity of this compound as a scavenger for carbonyl compounds is not extensively documented in readily available literature, its chemical structure suggests a strong potential for such reactivity. Hydroxylamine and its derivatives are well-established reagents for the formation of oximes upon reaction with aldehydes and ketones. This reaction serves as a basis for their application as carbonyl scavengers, effectively sequestering reactive carbonyl species that can be detrimental in various chemical and biological systems.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by dehydration to form the stable oxime. The presence of the electron-withdrawing nitro group and the methyl group on the phenyl ring of this compound is expected to modulate the nucleophilicity of the nitrogen atom, thereby influencing its reactivity towards different carbonyl compounds.
In a broader research context, various classes of carbonyl scavengers are employed to mitigate the adverse effects of reactive carbonyl species. These include thiol-based and imidazole-based compounds. While direct comparative studies are absent, the reactivity of this compound can be inferred to follow the general principles of oxime formation, a cornerstone reaction in organic chemistry.
Role in C-N, N-N, O-N, S-N Bond-Forming Reactions
O-substituted hydroxylamines are a versatile class of reagents in organic synthesis, primarily utilized as electrophilic aminating agents to construct a variety of chemical bonds, including carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. Although detailed studies focusing exclusively on this compound are limited, its reactivity can be understood through the extensive research conducted on analogous compounds like O-(2,4-dinitrophenyl)hydroxylamine and hydroxylamine-O-sulfonic acid.
The core reactivity of these reagents stems from the presence of a good leaving group attached to the oxygen atom, which facilitates the transfer of the amino group (-NH2) to a variety of nucleophiles. The electron-withdrawing nature of the substituted phenyl ring in this compound enhances the leaving group potential of the aryloxy moiety.
C-N Bond Formation:
In the realm of C-N bond formation, O-substituted hydroxylamines have been instrumental in the amination of carbanions, organometallic reagents, and electron-rich aromatic compounds. For instance, the reaction of enolates with electrophilic aminating agents provides a direct route to α-amino acids. While specific examples with this compound are not prevalent, the general reaction pathway is expected to be similar to that of other O-aryl hydroxylamines.
N-N, O-N, and S-N Bond Formation:
The electrophilic nature of the amino group in this compound also allows for reactions with heteroatomic nucleophiles. The formation of N-N bonds is achieved through the amination of amines and related nitrogen nucleophiles, leading to the synthesis of hydrazines. Similarly, reaction with alkoxides or phenoxides can result in the formation of O-N bonds, yielding O-alkyl or O-aryl hydroxylamines. For S-N bond formation, thiols and their corresponding thiolates can act as nucleophiles to form sulfenamides.
The table below summarizes the potential bond-forming reactions involving this compound based on the known reactivity of similar electrophilic aminating agents.
| Bond Formed | Nucleophile Class | Potential Product Class |
| C-N | Carbanions (e.g., enolates) | α-Amino carbonyl compounds |
| C-N | Organometallic Reagents | Primary Amines |
| N-N | Amines, Hydrazides | Hydrazines, Hydrazides |
| O-N | Alcohols, Phenols | O-Alkyl/Aryl Hydroxylamines |
| S-N | Thiols | Sulfenamides |
It is important to note that the specific reaction conditions, such as solvent, temperature, and the nature of the base (if required), would need to be optimized for each specific transformation involving this compound. Mechanistic investigations for analogous reagents suggest that these reactions typically proceed through a nucleophilic substitution pathway at the nitrogen atom.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For nitrogen-containing molecules like O-(2-Methyl-4-nitrophenyl)hydroxylamine, both nitrogen and proton/carbon NMR provide invaluable data.
Nitrogen NMR, utilizing the ¹⁴N and ¹⁵N isotopes, offers a direct probe into the chemical environment of nitrogen atoms, which is essential for studying nitrogenous intermediates and reaction pathways.
¹⁴N NMR: This isotope is highly abundant but possesses a quadrupole moment, which often leads to significantly broadened signals. huji.ac.il This broadening can make high-resolution analysis challenging, sometimes rendering signals unobservable. huji.ac.il
¹⁵N NMR: As a spin-1/2 nucleus, ¹⁵N yields sharp NMR lines, which is advantageous for detailed structural analysis. huji.ac.il However, its very low natural abundance and lower sensitivity mean that analysis often requires ¹⁵N-enriched samples or advanced techniques. huji.ac.il Isotopic enrichment is often prohibitively expensive. huji.ac.il
Heteronuclear Correlation: To overcome the limitations of direct ¹⁵N detection, techniques like ¹H-¹⁵N heteronuclear correlation spectroscopy are frequently employed. These methods offer much greater sensitivity and are powerful tools for assigning nitrogen signals and understanding connectivity within a molecule. huji.ac.il
While specific ¹⁴N or ¹⁵N NMR data for this compound is not detailed in readily available literature, the application of these techniques would be critical for tracking the transformation of the hydroxylamine (B1172632) and nitro groups during chemical reactions, allowing for the unambiguous identification of reactive intermediates.
¹H and ¹³C NMR are routinely used to determine the constitution of organic molecules. For derivatives of this compound, these techniques confirm structural integrity and stereochemistry.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For instance, in a derivative like (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, distinct signals are observed for methyl protons, aromatic protons appearing as doublets, and an exchangeable hydroxyl proton. mdpi.com
¹³C NMR spectroscopy maps the carbon framework of a molecule. In nitrophenyl-containing derivatives, characteristic chemical shifts are observed for aromatic carbons, with the carbon atoms attached to the nitro group appearing at specific downfield shifts. mdpi.comrsc.org
The following table presents typical NMR data for a related nitrophenyl oxime derivative, illustrating the type of information obtained from these analyses.
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
| ¹H | Hydroxyl (-OH) | 11.28 (singlet, exchangeable) | mdpi.com |
| ¹H | Aromatic (Ar-H) | 7.92 (doublet), 8.41 (doublet) | mdpi.com |
| ¹H | Methyl (-CH₃) | 2.23 (singlet), 2.48 (singlet) | mdpi.com |
| ¹³C | Oxime (C=N-OH) | 154.2 | mdpi.com |
| ¹³C | Aromatic (C-NO₂) | 152.9 | mdpi.com |
| ¹³C | Aromatic (C-N) | 145.8 | mdpi.com |
| ¹³C | Methyl (-CH₃) | 15.8, 17.2 | mdpi.com |
This data is for (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, a structurally related compound.
X-ray Crystallography for Solid-State Molecular Architecture Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to numerous nitrophenyl derivatives, providing unambiguous proof of their molecular structure, conformation, and intermolecular interactions. uned.esnih.gov
Mass Spectrometry in Reaction Monitoring and Product Identification for Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight of compounds and elucidating their structure. When coupled with liquid chromatography (LC-MS/MS), it becomes an essential technique for monitoring reaction progress and identifying transient intermediates and final products.
In the context of reactions involving this compound, LC-MS/MS can be employed to track the consumption of the starting material and the formation of products over time. A particularly effective technique is multiple-reaction monitoring (MRM), which offers high sensitivity and selectivity. nih.gov MRM allows for the simultaneous quantification of a parent drug and its metabolites, a principle directly applicable to tracking the conversion of this compound into its derivatives. nih.govresearchgate.net This approach provides critical data for establishing reaction kinetics and validating proposed mechanistic pathways.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Properties in Research Contexts
UV-Vis and IR spectroscopy probe the electronic and vibrational states of a molecule, respectively, offering complementary information for structural characterization.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes (stretching, bending). For derivatives of this compound, characteristic IR absorption bands would include:
NO₂ Group: Strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. uv.mx
Aromatic Ring: C-H and C=C stretching vibrations.
Hydroxylamine/Oxime Group: O-H and C=N stretching vibrations. For example, the C=N stretch in oxime derivatives is often seen around 1600 cm⁻¹. uv.mx
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The nitrophenyl moiety in this compound is a strong chromophore. The UV spectrum would be expected to show distinct absorption maxima (λmax). researchgate.net Changes in the molecular structure, such as the formation of new derivatives, can lead to shifts in these absorption bands (either to longer or shorter wavelengths), providing evidence of chemical transformation. researchgate.net
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are employed to determine the optimized geometry, electronic properties, and potential reaction pathways for O-(2-Methyl-4-nitrophenyl)hydroxylamine.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. pjbmb.org.pk For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles, defining its most stable conformation.
The optimized structure is expected to feature a nearly planar nitrobenzene ring. researchgate.net The presence of the methyl group at the ortho position and the hydroxylamine (B1172632) group may induce minor steric hindrance, potentially causing slight deviations from perfect planarity. Conformational analysis involves rotating the bonds connected to the hydroxylamine group (C-O and O-N bonds) to identify different low-energy conformers and understand the molecule's flexibility. nih.gov The relative energies of these conformers determine their population at a given temperature.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-NO₂ | ~1.48 Å |
| N-O (nitro) | ~1.23 Å | |
| C-CH₃ | ~1.51 Å | |
| C-O (ether) | ~1.37 Å | |
| O-N (hydroxylamine) | ~1.45 Å | |
| Bond Angle | O-N-O (nitro) | ~124° |
| C-C-O (ether) | ~125° | |
| C-O-N (hydroxylamine) | ~110° | |
| Dihedral Angle | C-C-N-O (nitro) | ~0° / 180° |
Note: These values are representative and based on DFT studies of structurally similar nitroaromatic compounds.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen and nitrogen atoms of the hydroxylamine moiety. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group (NO₂). This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | ~ -7.0 eV | Electron donating capability |
| LUMO | ~ -2.9 eV | Electron accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.1 eV | Indicator of chemical stability and reactivity |
Note: Values are typical for similar nitrophenyl derivatives as calculated by DFT methods and indicate moderate chemical stability. nanosciart.com
DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions. This involves locating transition state structures and calculating activation energies, which provides insight into reaction mechanisms and kinetics. researchgate.net For this compound, a key reaction of interest could be the homolytic cleavage of the relatively weak O-N bond to form an aminyl radical and a phenoxy radical. Computational studies can model this process to determine the bond dissociation energy and the feasibility of such a reaction under specific conditions, which is relevant in fields like polymerization where hydroxylamines can act as control agents. researchgate.net
Ab Initio and Semi-Empirical Methods for Reactive Intermediate Characterization
While DFT is widely used, other quantum mechanical methods are also valuable. Ab initio methods, such as Hartree-Fock (HF) and more advanced correlated methods, are derived from first principles without empirical parameters and can provide highly accurate results, though often at a higher computational cost. nih.govsemanticscholar.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them very fast and suitable for large systems or preliminary analyses. nih.govchemrxiv.org
These methods can be particularly useful for characterizing the geometry and electronic structure of short-lived reactive intermediates, such as radicals or ions, that may be formed from this compound during a chemical reaction.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. osti.gov For this compound, MD simulations can elucidate the influence of the solvent on its conformational preferences and reactivity.
Simulations can reveal how solvent molecules arrange around the solute, particularly how polar solvents like water or ethanol might form hydrogen bonds with the nitro and hydroxylamine groups. These interactions can stabilize certain conformations and alter reaction energy barriers compared to the gas phase. nih.gov The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and products. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to research applications)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. To develop a QSAR model, a dataset of structurally related compounds with measured activity is required.
Currently, specific QSAR studies focused on this compound are not prominent in the literature. However, if this compound and its analogs were to be investigated for a particular application, such as enzyme inhibition or antioxidant activity, QSAR modeling could be employed. Descriptors calculated from its computationally optimized structure—such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity—could be used to build a predictive model correlating these features with activity.
Applications of O 2 Methyl 4 Nitrophenyl Hydroxylamine and Its Derivatives in Contemporary Organic Transformations
Reagents for Electrophilic Amination in Complex Molecule Synthesis
O-Arylhydroxylamines, including O-(2-Methyl-4-nitrophenyl)hydroxylamine, serve as potent electrophilic aminating agents, enabling the introduction of nitrogen-containing functionalities into a wide array of organic molecules. This class of reagents is particularly valuable in the synthesis of complex molecular architectures where direct amination is challenging. The electron-withdrawing nature of the nitro- and methyl-substituted phenyl ring enhances the electrophilicity of the nitrogen atom, facilitating its transfer to nucleophilic substrates.
The utility of hydroxylamine-derived reagents in electrophilic amination has been demonstrated in various transition metal-catalyzed reactions. For instance, rhodium-catalyzed processes have utilized reagents like O-(2,4-dinitrophenyl)hydroxylamine for the amination of arenes and the aziridination of olefins. nih.govwiley-vch.de These reactions proceed through the formation of a metallanitrene intermediate, which then undergoes insertion into C-H bonds or addition across double bonds. wiley-vch.de The use of such hydroxylamine (B1172632) derivatives allows for the direct installation of unprotected amino groups, a significant advantage that improves step- and atom-economy by circumventing the need for protecting group manipulation. nih.gov
Recent advancements have also highlighted the use of these reagents in copper- and iron-catalyzed amination reactions. nih.govwiley-vch.de For example, iron-catalyzed amination of styrenes has been achieved using O-activated hydroxylamines, providing a cost-effective and environmentally benign alternative to noble metal catalysts. wiley-vch.de The versatility of these reagents is further underscored by their application in the synthesis of tertiary amines from Grignard reagents and in the formation of unique 1,2-bis-substituted aromatic products via aryne intermediates. wiley-vch.de
| Reagent Class | Catalytic System | Application | Key Feature |
| O-Arylhydroxylamines | Rhodium (Rh) | Arene Amination, Olefin Aziridination | Direct installation of unprotected amines |
| O-Acyl Hydroxylamines | Copper (Cu) | Synthesis of Tertiary Amines | Good atom economy |
| O-Activated Hydroxylamines | Iron (Fe) | Amination of Styrenes | Cost-effective and environmentally friendly |
Building Blocks for N-Heterocycles through Cascade Reactions
The structural attributes of this compound and its analogues make them valuable precursors for the synthesis of N-heterocycles, often through elegant cascade reaction sequences. These one-pot transformations, which involve multiple bond-forming events, offer a highly efficient route to complex cyclic structures that are prevalent in pharmaceuticals and natural products.
One notable application is the direct synthesis of benzofurans from O-arylhydroxylamines and ketones. organic-chemistry.org This process, typically mediated by an acid such as methanesulfonic acid, proceeds through a proposed condensation, researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and elimination of ammonia. organic-chemistry.org This method provides a more straightforward alternative to traditional approaches that often require the pre-formation of oxime ethers. organic-chemistry.org
Furthermore, the electrophilic nature of these hydroxylamine derivatives has been exploited in the synthesis of other N-heterocyclic systems. For example, O-(2,4-dinitrophenyl)hydroxylamine has been used for the electrophilic amination of imidazoles to produce N-amino salts, which are versatile intermediates for the synthesis of N-acyliminoimidazolium ylides. researchgate.net These ylides, in turn, can serve as precursors for more complex heterocyclic frameworks. The ability to engage in cascade reactions that rapidly build molecular complexity underscores the importance of O-arylhydroxylamines as building blocks in modern synthetic chemistry. researchgate.net
| Starting Materials | Reaction Type | Product | Significance |
| O-Arylhydroxylamine, Ketone | Acid-mediated Cascade | Benzofuran | Direct synthesis of an important pharmacophore |
| O-(2,4-dinitrophenyl)hydroxylamine, Imidazole (B134444) | Electrophilic Amination | N-aminoimidazole salt | Intermediate for N-heterocyclic ylides |
Precursors for Amino Ether Synthesis
This compound and related compounds are fundamental precursors in the synthesis of amino ethers, a class of molecules with applications in medicinal chemistry and materials science. The synthesis of these compounds typically involves the formation of a new bond at the oxygen atom of the hydroxylamine moiety.
Methods for the O-derivatization of hydroxylamines are well-established and include O-alkylation and O-arylation. organic-chemistry.org O-alkylation can be achieved by reacting a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with alkylating agents like methanesulfonates, followed by deprotection. organic-chemistry.org This provides a direct route to a variety of O-alkylhydroxylamines.
For the synthesis of O-arylhydroxylamines, palladium-catalyzed cross-coupling reactions have proven to be particularly effective. nih.gov The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides with hydroxylamine equivalents like ethyl acetohydroximate. nih.gov This methodology offers broad substrate scope and short reaction times, providing access to O-arylhydroxylamines that may be difficult to prepare using traditional SNAr methods. nih.gov These O-arylhydroxylamines can then be readily converted to the corresponding amino ethers. The development of new synthetic routes, such as the palladium-catalyzed amination of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halopyridines, has further expanded the accessible range of these valuable compounds. nih.gov
Utility in the Synthesis of Nucleoside Analogues and Peptide Chemistry Intermediates (as a general class of reagents)
The broader class of O-hydroxylamines serves as important intermediates in the synthesis of modified biomolecules, including nucleoside analogues and peptide derivatives. These synthetic analogues are crucial tools in drug discovery and chemical biology for probing biological processes and developing new therapeutic agents.
In the realm of nucleoside chemistry, the modification of the sugar moiety or the nucleobase is a common strategy for creating antiviral and anticancer agents. nih.gov While direct use of this compound is less common, the fundamental reactions involving hydroxylamines are pertinent. For example, the construction of isoxazolidinyl nucleoside analogues often involves the cycloaddition of nitrones, which can be derived from hydroxylamines. The synthesis of C-nucleoside analogues, where the sugar is attached to the nucleobase via a C-C bond, represents another area where complex synthetic sequences involving hydroxylamine-derived intermediates can be envisioned. rsc.org The development of prodrug strategies for nucleoside analogues, such as the ProTide approach, often involves the synthesis of phosphoramidate derivatives, a process that requires a variety of specialized reagents and intermediates. wgtn.ac.nz
In peptide chemistry, hydroxylamine derivatives are used to construct N-hydroxy peptides. A novel chemical ligation method has been described for the synthesis of N-hydroxy peptides from O-acyl hydroxamic acids. nih.gov This highlights the utility of the hydroxylamine functionality as a key structural motif in the design of peptide mimetics and other modified peptides with potentially enhanced biological activity or stability. The activation of amino acids for peptide coupling often involves the formation of active esters with reagents like N-hydroxysuccinimide or the use of phosphonium-type reagents, underscoring the importance of hydroxylamine-related structures in this field. bachem.com
Design and Development of Catalytic Systems Utilizing O-Hydroxylamines
O-Hydroxylamines and their derivatives are not only substrates in organic reactions but are also increasingly being incorporated into the design of novel catalytic systems. Their ability to act as electrophilic nitrogen sources is being harnessed in the development of new catalytic amination reactions.
A significant area of research is the development of catalytic systems for the reduction of oximes to hydroxylamines. researchgate.netconsensus.app This transformation is challenging due to the potential for over-reduction to the corresponding primary amine. researchgate.netconsensus.app Both heterogeneous platinum-based catalysts and homogeneous transition-metal catalysts, including iridium and rhodium complexes, have been developed for this purpose. researchgate.netincatt.nl Chiral iridium catalysts have shown particular promise in the asymmetric hydrogenation of oximes to produce chiral hydroxylamines with high enantioselectivity. incatt.nl
More recently, O-hydroxylamines have been employed as reagents in polarity-reversed hydroamination reactions of alkenes. acs.org In these reactions, which are often catalyzed by nickel, the hydroxylamine acts as an electrophilic aminating reagent. acs.org The mechanism is thought to involve the oxidative addition of the N-O bond to the metal center, followed by hydrometalation of the alkene and reductive elimination to afford the aminated product. acs.org This approach provides a complementary strategy to traditional hydroamination methods and expands the toolkit for the synthesis of chiral amines.
| Catalytic System | Transformation | Substrate | Product | Key Feature |
| Chiral Iridium Complex | Asymmetric Hydrogenation | Oxime | Chiral Hydroxylamine | High enantioselectivity and turnover numbers |
| Nickel(0) Complex | Polarity-Reversed Hydroamination | Alkene | Chiral Arylamine | Broad substrate scope and excellent functional group tolerance |
Future Research Directions and Emerging Paradigms
Exploration of Stereoselective Transformations and Asymmetric Synthesis
A significant frontier in the application of O-arylhydroxylamines, including O-(2-Methyl-4-nitrophenyl)hydroxylamine, lies in the realm of asymmetric synthesis. The development of catalytic, enantioselective reactions using these reagents is a key area of future investigation. While related compounds like O-(4-Nitrophenyl)hydroxylamine have been used as reagents for creating chiral methyl groups, the potential of the 2-methyl substituted analogue remains an area ripe for exploration. biosynth.com
Future research will likely focus on the design and application of chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of reactions involving this compound. Areas of interest include:
Enantioselective Hydroxyamination: Developing methods for the enantioselective addition of the hydroxylamine (B1172632) moiety to prochiral substrates like α,β-unsaturated ketones or aldehydes. researchgate.net
Asymmetric C-N Bond Formation: Utilizing chiral catalysts to achieve asymmetric amination reactions, leading to the synthesis of valuable chiral amines and nitrogen-containing heterocycles. organic-chemistry.org
Kinetic Resolution: Employing this compound in the kinetic resolution of racemic mixtures to isolate enantiomerically pure compounds.
Success in this area would provide synthetic chemists with powerful new tools for the construction of stereochemically complex molecules, which are crucial in medicinal chemistry and materials science.
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. nih.govnih.gov The integration of this compound into flow synthesis platforms represents a promising direction for future research. Given that many reactions involving hydroxylamine derivatives can be exothermic or involve unstable intermediates, the superior heat and mass transfer capabilities of flow reactors can provide significant benefits. nih.gov
Future work in this area could involve:
Developing Continuous Synthesis Protocols: Designing and optimizing flow reactor setups for reactions utilizing this compound, such as amination or heterocycle synthesis.
In Situ Generation and Use: Creating automated systems where potentially hazardous or unstable reagents derived from this compound are generated and immediately consumed in a subsequent reaction step, minimizing handling and improving safety. nih.gov
High-Throughput Experimentation: Combining flow chemistry with automated robotic systems to rapidly screen reaction conditions, catalysts, and substrates, thereby accelerating the discovery of new transformations and applications.
The successful implementation of flow chemistry will be crucial for the industrial-scale application of reactions involving this reagent, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.net
Computational Design and Discovery of Novel this compound Analogues with Tailored Reactivity
Computational chemistry and in silico design are powerful tools for accelerating the discovery of new reagents with tailored properties. nih.gov Future research will increasingly rely on these methods to design novel analogues of this compound with enhanced or modified reactivity.
Key research directions include:
Structure-Reactivity Relationship Studies: Using computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, to understand how modifications to the aromatic ring (e.g., altering the position or nature of substituents) affect the reactivity of the hydroxylamine moiety. nih.gov
Design of Task-Specific Reagents: Computationally designing analogues with specific electronic and steric properties to achieve desired outcomes in chemical reactions, such as improved regioselectivity or chemoselectivity.
Virtual Screening: Creating virtual libraries of this compound analogues and using molecular docking and other simulation techniques to predict their performance in specific catalytic cycles or with particular substrates. nih.gov
This computational-driven approach will enable a more rational and efficient discovery process, reducing the need for extensive empirical screening and leading to the rapid development of next-generation reagents.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique chemical properties of this compound and its derivatives make them attractive building blocks for the synthesis of advanced materials. bldpharm.comnbinno.com Future research will likely see a greater convergence of organic synthesis and materials science, with this compound playing a key role.
Potential interdisciplinary applications include:
Polymer Synthesis: Using this compound or its derivatives as monomers or cross-linking agents in the synthesis of functional polymers. The nitro group and the hydroxylamine functionality offer handles for polymerization and post-polymerization modification, respectively.
Development of Organic Electronic Materials: Incorporating this structural motif into larger conjugated systems could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). bldpharm.com
Synthesis of Energetic Materials: The presence of the nitro group suggests that derivatives of this compound could be investigated as precursors to energetic materials, although this requires careful handling and specialized expertise.
This interdisciplinary approach will open up new avenues for the application of this compound beyond its traditional role as a synthetic reagent, positioning it as a valuable component in the creation of next-generation materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
